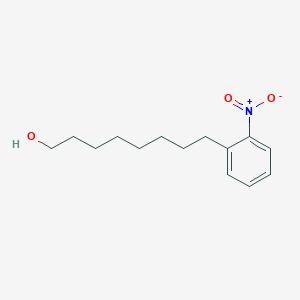
8-(2-Nitrophenyl)octan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneoctanol, 2-nitro- is an organic compound characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an octanol chain. Nitro compounds are significant in various fields due to their unique chemical properties and reactivity. Benzeneoctanol, 2-nitro- is used in diverse applications, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneoctanol, 2-nitro- typically involves the nitration of benzeneoctanol. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) acts as the electrophile .
Industrial Production Methods: In industrial settings, the production of Benzeneoctanol, 2-nitro- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process .
Types of Reactions:
Oxidation: Benzeneoctanol, 2-nitro- can undergo oxidation reactions to form corresponding nitro alcohols or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products:
Oxidation: Nitro alcohols, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzeneoctanol derivatives.
Scientific Research Applications
Benzeneoctanol, 2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzeneoctanol, 2-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species (ROS) and the modulation of enzyme activities .
Comparison with Similar Compounds
Nitrobenzene: Similar in structure but lacks the octanol chain.
2-Nitrophenol: Contains a hydroxyl group instead of an octanol chain.
2-Nitroaniline: Contains an amino group instead of an octanol chain.
Uniqueness: Benzeneoctanol, 2-nitro- is unique due to the presence of both a nitro group and an octanol chain, which imparts distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in simpler nitro compounds .
Properties
CAS No. |
100891-25-6 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
8-(2-nitrophenyl)octan-1-ol |
InChI |
InChI=1S/C14H21NO3/c16-12-8-4-2-1-3-5-9-13-10-6-7-11-14(13)15(17)18/h6-7,10-11,16H,1-5,8-9,12H2 |
InChI Key |
BPSZJMNIGIRSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















